Structural Simplicity as a Differentiation Strategy: A Minimalist Probe vs. Multi-Substituted CB1 Antagonists
N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide (CAS 305346-22-9) is structurally distinct from clinical-stage CB1 antagonists like rimonabant (SR141716A) and surinabant (SR147778) due to the absence of 4-alkyl/5-aryl substitutions on its pyrazole core. This minimal structure lacks the key 4-methyl and 5-(4-chlorophenyl) groups that are critical for high-affinity CB1 binding and inverse agonism in optimized leads [1]. Unlike its multi-substituted counterparts, this compound's simpler architecture reduces its likelihood of exhibiting potent inverse agonism at CB1, thereby positioning it as a valuable control or scaffold-hopping starting point for probing non-CB1, non-CB2 mechanisms [2].
| Evidence Dimension | Structural Complexity (Number of Substitutions on Pyrazole Core) |
|---|---|
| Target Compound Data | 2 substitutions (1H at N1, 3,4-dichlorophenyl carboxamide at C3) |
| Comparator Or Baseline | Rimonabant (SR141716A): 4 substitutions (1-(2,4-dichlorophenyl), 4-methyl, 5-(4-chlorophenyl), 3-(piperidin-1-yl carboxamide)) |
| Quantified Difference | 2-fold fewer substitution sites on the pyrazole ring |
| Conditions | Comparative structural analysis based on published chemical structures |
Why This Matters
For researchers seeking to investigate pyrazole-3-carboxamide pharmacology without the confounding variable of potent CB1 inverse agonism, this compound offers a cleaner, less complex chemical starting point.
- [1] Lange, J.H.M., et al. Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 2004, 47(3), 627-643. View Source
- [2] Wiley, J.L., et al. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. Journal of Pharmacology and Experimental Therapeutics, 2012, 340(2), 433-444. View Source
